2-Morpholinoethylurea

Description

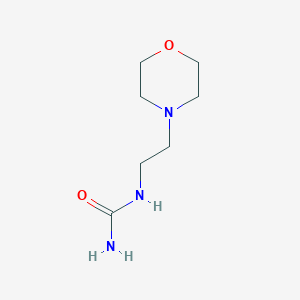

2-Morpholinoethylurea is a urea derivative featuring a morpholine ring linked to an ethyl group, with a urea functional group (-NHCONH₂) at the terminal position. For instance, 4-(2-Aminoethyl)morpholine (2-Morpholinoethanamine, ASA2536), a precursor to this compound, has a molecular weight of 130.19, melting point (mp) of 23–25°C, and boiling point (bp) of 205°C . The substitution of the amine group with urea likely enhances hydrogen bonding, increasing polarity and thermal stability compared to its amine counterpart.

Properties

IUPAC Name |

2-morpholin-4-ylethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c8-7(11)9-1-2-10-3-5-12-6-4-10/h1-6H2,(H3,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEJXKBCCWFYRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinoethylurea typically involves the reaction of morpholine with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{Morpholine} + \text{Ethyl Isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 2-Morpholinoethylurea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-Morpholinoethylurea has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and receptor binding studies.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Morpholinoethylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

4-(2-Aminoethyl)morpholine (2-Morpholinoethanamine)

- Molecular Formula : C₆H₁₄N₂O

- Molecular Weight : 130.19

- Physical Properties :

Comparison: 2-Morpholinoethylurea differs from this amine by replacing the -NH₂ group with a urea (-NHCONH₂) moiety. This substitution increases molecular weight (estimated ~174–180 g/mol) and likely raises the melting point due to stronger intermolecular hydrogen bonds.

2-Morpholinophenol (CAS 41536-44-1)

- Molecular Formula: C₁₀H₁₃NO₂

- Molecular Weight : 179.216

- Applications: Used in fine chemicals and pharmaceuticals for its phenol and morpholine functionalities .

Comparison: While both compounds contain a morpholine ring, 2-Morpholinophenol features a phenol group instead of urea. The phenol group confers acidity (pKa ~10) and reactivity in electrophilic substitution reactions, whereas the urea group in this compound facilitates hydrogen bonding and interactions with biological targets (e.g., enzymes).

Ethyl 2-(2-((4-Methoxyphenoxy)methyl)morpholino)acetate (CAS 1706454-53-6)

- Structure: A morpholine derivative with ester and methoxyphenoxy groups .

- Applications : Likely used as an intermediate in drug synthesis due to its complex substituents.

Comparison: This compound’s ester group (-COOEt) contrasts with the urea group in this compound. Esters are more lipophilic and hydrolytically unstable, whereas urea derivatives exhibit greater stability and solubility in polar solvents.

Other Urea Derivatives (e.g., 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea)

- CAS : 304440-06-0

- Features : Incorporates a trifluoromethylphenyl group, enhancing metabolic stability and target affinity .

Comparison: The trifluoromethyl group in this compound increases hydrophobicity and bioavailability compared to this compound. However, the morpholine ring in the latter may improve water solubility and pharmacokinetics.

Research Findings and Trends

- Hydrogen Bonding: Urea derivatives like this compound exhibit stronger hydrogen bonding than amines or esters, impacting solubility and crystal packing .

- Pharmacological Potential: Morpholine-containing ureas are explored as kinase inhibitors or antimicrobial agents due to their dual hydrogen-bonding and lipophilic properties .

- Synthetic Challenges: The synthesis of this compound from 4-(2-Aminoethyl)morpholine may require controlled reaction conditions to avoid side reactions (e.g., over-alkylation) .

Biological Activity

2-Morpholinoethylurea (MEU) is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its morpholino group and urea structure, which contribute to its solubility and reactivity. The chemical formula is , with a molecular weight of approximately 142.20 g/mol. This structure allows for interactions with various biological targets.

The biological activity of MEU has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : MEU has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways in cells. For instance, it can affect the activity of urease, an enzyme involved in nitrogen metabolism.

- Modulation of Cellular Signaling : MEU may influence signaling pathways related to cell proliferation and apoptosis. This modulation can be crucial in cancer research where controlling cell growth is necessary.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies

- Antitumor Effects : A study conducted on various cancer cell lines demonstrated that MEU induced apoptosis through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as an anticancer agent.

- Antimicrobial Activity : Research highlighted the efficacy of MEU against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus, indicating strong antimicrobial properties.

- Neuroprotection : In a model of neurodegeneration, MEU was found to reduce oxidative stress markers in neuronal cells, suggesting its potential utility in neuroprotective therapies.

Research Findings

Recent studies have further elucidated the pharmacokinetic properties of MEU:

- Absorption and Metabolism : MEU shows good permeability across cell membranes, indicating favorable absorption characteristics when administered.

- Toxicity Profile : Preliminary toxicity assessments reveal a low toxicity profile at therapeutic doses, making it a candidate for further development in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.